molecular formula C10H12ClNO2 B6607367 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride CAS No. 2839157-54-7

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride

Cat. No.: B6607367
CAS No.: 2839157-54-7
M. Wt: 213.66 g/mol
InChI Key: YWGZBIBLBHKSAF-UHFFFAOYSA-N
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Description

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride is a chemical compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride typically involves the following steps:

Mechanism of Action

The mechanism of action of 2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-onehydrochloride can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10;/h1-2,5H,3-4,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGZBIBLBHKSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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